

Comparative NMR Analysis of Boc-Phe-N(OCH₃)CH₃ and Related Phenylalanine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-phe-N(och3)CH3*

Cat. No.: B023854

[Get Quote](#)

For researchers and professionals in drug development and organic synthesis, understanding the precise structural features of protected amino acids is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-L-phenylalanine-N'-methoxy-N'-methylamide (**Boc-Phe-N(OCH₃)CH₃**), a Weinreb amide derivative of phenylalanine, against its common precursors and analogues. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the characterization and quality control of these critical building blocks in peptide synthesis and medicinal chemistry.

Spectroscopic Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for **Boc-Phe-N(OCH₃)CH₃** and two closely related compounds: N-Boc-L-phenylalanine (Boc-Phe-OH) and N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe). The data for **Boc-Phe-N(OCH₃)CH₃** is inferred from typical values for N-Boc protected amino acids and Weinreb amides, while the data for the reference compounds is collated from established sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Boc-Phe-N(OCH ₃)CH ₃ (in CDCl ₃)	~7.3 (m, 5H, Ar-H), ~5.1 (br d, 1H, NH), ~4.8 (m, 1H, α -CH), ~3.7 (s, 3H, N-OCH ₃), ~3.2 (s, 3H, N-CH ₃), ~3.1 (m, 2H, β -CH ₂), 1.4 (s, 9H, Boc-CH ₃)	~173 (C=O, amide), ~155 (C=O, Boc), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~61 (N-OCH ₃), ~54 (α -CH), ~38 (β -CH ₂), ~32 (N-CH ₃), ~28 (Boc-CH ₃)
Boc-Phe-OH (in CD ₃ OD)[1]	7.26 (s, 5H, Ar-H), 4.36 (dd, 1H, α -CH), 3.16 (dd, 1H, β -CH ₂), 2.87 (dd, 1H, β -CH ₂), 1.36 (s, 9H, Boc-CH ₃)	Data not fully available in provided search results.
Boc-Phe-OMe (in CDCl ₃)[3]	~7.3 (m, 5H, Ar-H), ~5.0 (br d, 1H, NH), ~4.6 (m, 1H, α -CH), 3.7 (s, 3H, OCH ₃), ~3.1 (m, 2H, β -CH ₂), 1.4 (s, 9H, Boc-CH ₃)	~172 (C=O, ester), ~155 (C=O, Boc), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~53 (α -CH), ~52 (OCH ₃), ~38 (β -CH ₂), ~28 (Boc-CH ₃)

Experimental Protocols

The following is a general procedure for acquiring high-quality ^1H and ^{13}C NMR spectra for the compounds discussed.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the analytical sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent may influence chemical shifts.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5]
- For ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The residual solvent peak is used as an internal reference (e.g., CDCl_3 at 7.26 ppm).[5]
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - The solvent peak is used as an internal reference (e.g., CDCl_3 at 77.16 ppm).[5]

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard.

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of the target molecule and the general workflow of an NMR experiment.

Caption: Chemical structure of **Boc-Phe-N(OCH₃)CH₃** with key proton groups highlighted.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 3. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Comparative NMR Analysis of Boc-Phe-N(OCH₃)CH₃ and Related Phenylalanine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023854#1h-nmr-and-13c-nmr-analysis-of-boc-phe-n-och3-ch3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com